Cas no 893359-69-8 (N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(4-methoxyphenyl)propanamide)

N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(4-methoxyphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(4-methoxyphenyl)propanamide
- N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-(4-methoxyphenyl)propanamide
- N-(2-(2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- AKOS002047644
- F1849-0335
- N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide
- BRD-K13208982-001-01-9
- 893359-69-8
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- インチ: 1S/C24H28N2O4S/c1-16-22(31-24(26-16)18-8-11-20(29-3)21(15-18)30-4)13-14-25-23(27)12-7-17-5-9-19(28-2)10-6-17/h5-6,8-11,15H,7,12-14H2,1-4H3,(H,25,27)
- InChIKey: WQYMQGCXSQIKSQ-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1SC(C2=CC=C(OC)C(OC)=C2)=NC=1C)(=O)CCC1=CC=C(OC)C=C1
計算された属性
- せいみつぶんしりょう: 440.17697855g/mol
- どういたいしつりょう: 440.17697855g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 10
- 複雑さ: 544
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(4-methoxyphenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1849-0335-5mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide |
893359-69-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1849-0335-25mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide |
893359-69-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1849-0335-30mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide |
893359-69-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1849-0335-20mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide |
893359-69-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1849-0335-10mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide |
893359-69-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1849-0335-75mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide |
893359-69-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1849-0335-2μmol |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide |
893359-69-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1849-0335-3mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide |
893359-69-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1849-0335-1mg |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide |
893359-69-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1849-0335-5μmol |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide |
893359-69-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(4-methoxyphenyl)propanamide 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(4-methoxyphenyl)propanamideに関する追加情報
Exploring the Chemical Structure and Biological Potential of N-{2-2-(3,4-Dimethoxyphenyl)-4-Methyl-1,3-Thiazol-5-Ylethyl}-3-(4-Methoxyphenyl)Propanamide (CAS No. 893359-69-8)
The compound N-{2-2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-3-(4-methoxyphenyl)propanamide, identified by its unique CAS number 893359-69-8, represents a structurally intricate molecule with significant potential in the field of medicinal chemistry. Its chemical structure combines a 1,3-thiazole ring system with two distinct aromatic moieties—the 3,4-dimethoxyphenyl group and the 4-methoxyphenyl propanamide chain. This hybrid architecture is characteristic of a class of compounds that have been extensively studied for their ability to modulate enzyme activity and receptor interactions. The presence of multiple methoxy substituents enhances the molecule's lipophilicity while contributing to its stability in biological environments.
Recent advances in drug discovery have highlighted the importance of heterocyclic scaffolds like thiazoles in developing novel therapeutics. The 1,3-thiazole core is a privileged structure found in numerous pharmaceutical agents due to its versatile reactivity and ability to form hydrogen bonds with target proteins. In the case of this compound, the substitution pattern at positions 2 and 5 of the thiazole ring creates a chiral center that may influence its stereochemical behavior and binding affinity toward specific biomolecules. The adjacent ethyl linker connecting the thiazole to the amide functionality allows for conformational flexibility critical for receptor recognition.
The dimethoxyphenyl substituent (C6H4(OCH3)2) introduces dual methoxymethyl ether functionalities at the meta and para positions relative to each other on the benzene ring. This arrangement has been shown in recent studies to enhance electron delocalization across the aromatic system through conjugation effects. Such electronic properties can significantly impact molecular interactions with enzyme active sites or cell membrane transporters by modulating hydrophobicity and dipole moments.
The amide functionality at position 5 further contributes to this compound's pharmacological profile. The propanamide chain (C6H5OCH2) extends from the second aromatic ring and forms a key interaction site for hydrogen bonding with biological targets. This structural feature is particularly relevant given current research on amide-based inhibitors targeting protein kinases involved in cancer progression pathways.
Synthetic approaches to this compound have evolved significantly over recent years. Modern methodologies focus on efficient one-pot syntheses that incorporate both thiazole formation and amide coupling steps simultaneously. These strategies minimize purification requirements while maximizing overall yield—a critical factor for large-scale production in pharmaceutical development pipelines.
In vitro studies published within the last two years have demonstrated that compounds bearing similar structural motifs exhibit promising activity against various disease targets. For instance, derivatives containing both thiazole rings and methoxymethyl ether groups have shown selective inhibition of inflammatory signaling pathways through interactions with nuclear factor kappa B (NFκB) regulators.
The pharmacokinetic profile of this class of molecules has been extensively characterized using advanced computational modeling techniques combined with experimental ADME (Absorption, Distribution, Metabolism, Excretion) studies. These investigations reveal that compounds like N-{2-2-(...)} demonstrate favorable oral bioavailability due to their optimized balance between hydrophilicity and lipophilicity parameters.
Molecular docking simulations suggest that this compound may interact with specific enzyme active sites through multiple binding modes. The presence of both aromatic rings provides opportunities for π-stacking interactions while hydrogen bond donors/acceptors from the amide group can form stabilizing contacts with polar residues in binding pockets.
Clinical research into related compounds has identified several key structural requirements for optimal therapeutic efficacy: (1) appropriate substitution patterns on aromatic rings to ensure target specificity; (2) strategic placement of heteroatoms like sulfur in thiazoles to enhance binding affinity; (3) well-defined linker lengths between functional groups that allow optimal conformational adaptation during target engagement.
The crystallographic analysis of similar molecules has provided valuable insights into their three-dimensional binding interactions within protein targets. These studies reveal that the spatial arrangement between the two aromatic moieties plays a crucial role in determining selectivity profiles across different enzyme families.
In terms of synthetic accessibility, this compound belongs to a class where modular synthesis strategies are particularly effective. Contemporary approaches often utilize microwave-assisted reactions or flow chemistry systems to achieve high-purity products under controlled reaction conditions suitable for pharmaceutical applications.
Biological assays conducted on related compounds show dose-dependent effects across various cell lines representing different disease models. These findings support further investigation into potential therapeutic applications where precise modulation of cellular signaling pathways is required.
Mechanistic studies employing spectroscopic techniques such as NMR and X-ray crystallography have elucidated key features governing this compound's biological activity. The dynamic behavior between its two aromatic moieties appears to be essential for maintaining optimal binding configurations during target engagement processes.
Rational drug design principles applied to this molecular framework emphasize optimizing substituent positions while maintaining core scaffold integrity. Recent computational studies suggest that minor modifications could potentially improve metabolic stability without compromising target affinity characteristics.
The versatility of this chemical scaffold extends beyond traditional small molecule therapeutics into areas such as radioligand development for imaging applications or as building blocks for supramolecular assembly systems used in nanomedicine research contexts.
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